N'-Benzylidene-2-(3-methylphenoxy)acetohydrazide
N'-Benzylidene-2-(3-methylphenoxy)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
94459-48-0
VCID:
VC0389952
InChI:
InChI=1S/C16H16N2O2/c1-13-6-5-9-15(10-13)20-12-16(19)18-17-11-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,18,19)/b17-11-
SMILES:
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2
Molecular Formula:
C16H16N2O2
Molecular Weight:
268.31g/mol
N'-Benzylidene-2-(3-methylphenoxy)acetohydrazide
CAS No.: 94459-48-0
Main Products
VCID: VC0389952
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31g/mol
CAS No. | 94459-48-0 |
---|---|
Product Name | N'-Benzylidene-2-(3-methylphenoxy)acetohydrazide |
Molecular Formula | C16H16N2O2 |
Molecular Weight | 268.31g/mol |
IUPAC Name | N-[(Z)-benzylideneamino]-2-(3-methylphenoxy)acetamide |
Standard InChI | InChI=1S/C16H16N2O2/c1-13-6-5-9-15(10-13)20-12-16(19)18-17-11-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,18,19)/b17-11- |
Standard InChIKey | HQEZYXSVKYFGGZ-BOPFTXTBSA-N |
Isomeric SMILES | CC1=CC(=CC=C1)OCC(=O)N/N=C\C2=CC=CC=C2 |
SMILES | CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2 |
Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2 |
PubChem Compound | 5404944 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume